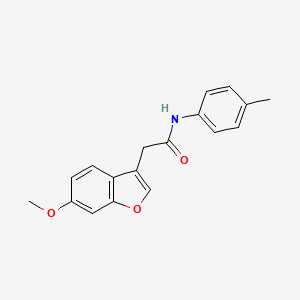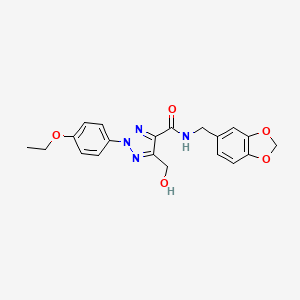![molecular formula C21H19ClN4O2S2 B11382288 N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B11382288.png)
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiadiazole ring, a pyrrolidinone moiety, and a phenylsulfanyl group, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the formation of the thiadiazole ring through the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization . The pyrrolidinone moiety can be introduced via the reaction of 4-chlorophenylacetic acid with amines under specific conditions . The final step involves coupling the thiadiazole and pyrrolidinone intermediates with phenylsulfanyl propanamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may interfere with bacterial cell wall synthesis or disrupt cancer cell proliferation by targeting key signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl}-3-(phenylsulfanyl)propanamide
- N-(2-chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide
- 1-piperidinepropanamide, N-(5-chloro-2-((4-chlorophenyl)thio)phenyl)-
Uniqueness
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its thiadiazole ring and pyrrolidinone moiety contribute to its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C21H19ClN4O2S2 |
|---|---|
Molekulargewicht |
459.0 g/mol |
IUPAC-Name |
N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C21H19ClN4O2S2/c22-15-6-8-16(9-7-15)26-13-14(12-19(26)28)20-24-25-21(30-20)23-18(27)10-11-29-17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,23,25,27) |
InChI-Schlüssel |
JHARCZIBNOIIAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NN=C(S3)NC(=O)CCSC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyphenyl)-4,6-dimethyl-2-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11382206.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B11382216.png)
![N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11382217.png)
![2-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-5-methoxy-1-methyl-1H-benzimidazole](/img/structure/B11382228.png)
![N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide](/img/structure/B11382229.png)
![Ethyl 4-amino-2-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B11382231.png)


![2-fluoro-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11382253.png)
![Ethyl 4-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11382261.png)
![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide](/img/structure/B11382279.png)
![2-Pyrrolidinone, 1-(2-furanylmethyl)-4-[1-(2-propenyl)-1H-1,3-benzimidazol-2-yl]-](/img/structure/B11382287.png)
![1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11382296.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-pentylpyrrolidine-3-carboxamide](/img/structure/B11382301.png)
